molecular formula C12H17N3O2 B7509979 N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide

Número de catálogo B7509979
Peso molecular: 235.28 g/mol
Clave InChI: WVEGKSXHWAJVGA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been shown to be effective in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mecanismo De Acción

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide is a selective inhibitor of JAK3, which plays a critical role in the signaling pathways of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide blocks the downstream signaling pathways of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been shown to have a significant impact on the immune system, particularly on T cells. By inhibiting the signaling pathways of cytokines such as IL-2, N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide reduces the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases. N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide has also been shown to reduce the production of inflammatory cytokines such as TNF-α, IL-6, and IL-17, which are involved in the pathogenesis of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has a high degree of selectivity for JAK3, which reduces the risk of off-target effects. However, N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide also has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. It also has poor solubility, which can limit its bioavailability and efficacy in vivo.

Direcciones Futuras

There are several future directions for the study of N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide. One direction is to investigate its efficacy in the treatment of other autoimmune diseases such as multiple sclerosis, lupus, and type 1 diabetes. Another direction is to study its long-term safety and efficacy in clinical trials. Finally, there is a need to develop more potent and selective JAK3 inhibitors that can overcome the limitations of N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide.

Métodos De Síntesis

The synthesis of N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide involves the reaction of 3-acetyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridazine with N,N-dimethylcyclopropylamine in the presence of a catalyst such as trifluoroacetic acid. The reaction yields the desired product in good yield and purity.

Aplicaciones Científicas De Investigación

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of autoimmune diseases. In a phase II clinical trial, N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide was shown to be effective in the treatment of rheumatoid arthritis, with a significant reduction in disease activity and improvement in clinical symptoms. N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide has also been shown to be effective in the treatment of psoriasis, with a significant reduction in skin lesions and improvement in quality of life.

Propiedades

IUPAC Name

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8(9-4-5-9)14(2)12(17)10-6-7-11(16)15(3)13-10/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEGKSXHWAJVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C)C(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.